Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic sulfonylurea derivative characterized by a benzothiophene core substituted with a sulfamoyl-linked aryl group and a fluorine atom. This compound shares structural homology with sulfonylurea herbicides, which inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . Substituents such as the 4-chloro, 2-methoxy, and 5-methyl groups on the phenyl ring, along with the 4-fluoro group on the benzothiophene, suggest tailored electronic and steric properties for enhanced herbicidal activity or selectivity .
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO5S2/c1-9-7-12(13(25-2)8-10(9)19)21-28(23,24)17-15-11(20)5-4-6-14(15)27-16(17)18(22)26-3/h4-8,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVFFCGRUKQOJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Benzothiophene Core Construction
The benzothiophene core serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis:
Cyclocondensation of Thiophenol Derivatives
A widely adopted method involves cyclocondensation of 2-fluorothiophenol with α,β-unsaturated carbonyl compounds. For example, reaction with methyl propiolate under acidic conditions generates the benzothiophene ring through a Michael addition-cyclization cascade. Optimal yields (68–72%) occur at 80–90°C in acetic acid, with subsequent oxidation of the 3-position introducing reactivity for sulfamoylation.
Metal-Catalyzed Annulation Reactions
Palladium-catalyzed C–H activation strategies enable direct construction of the benzothiophene system. Using Pd(OAc)₂ (5 mol%) and Xantphos ligand, 3-fluoro-2-iodobenzoic acid methyl ester couples with thioacetamide derivatives in DMF at 120°C, achieving 65% yield with >95% regioselectivity. This method reduces step count but requires stringent oxygen-free conditions.
Table 1: Comparison of Benzothiophene Synthesis Methods
| Method | Temperature (°C) | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | 80–90 | H₂SO₄ | 68–72 | Moderate |
| Pd-Catalyzed Annulation | 120 | Pd(OAc)₂/Xantphos | 65 | High |
Introduction of the (4-chloro-2-methoxy-5-methylphenyl)sulfamoyl group proceeds via nucleophilic aromatic substitution. The benzothiophene intermediate is treated with chlorosulfonic acid at -10°C to generate the sulfonyl chloride, followed by reaction with 4-chloro-2-methoxy-5-methylaniline in dichloromethane.
Key Reaction Parameters
- Temperature Control : Maintaining -5 to 0°C during sulfonation minimizes side product formation.
- Stoichiometry : 1.2 equivalents of chlorosulfonic acid relative to benzothiophene ensures complete conversion.
- Workup Procedure : Sequential washes with NaHCO₃ (5%) and brine remove excess reagents, achieving 85–90% purity before crystallization.
Purification and Characterization
Final purification employs silica gel chromatography (hexane:EtOAc 4:1 → 2:1 gradient) followed by recrystallization from ethanol/water (3:1). Key characterization data includes:
Alternative Synthetic Pathways
Solid-Phase Synthesis
Immobilization of the benzothiophene precursor on Wang resin enables iterative functionalization, particularly useful for generating structural analogs. This method achieves 62% overall yield but requires specialized equipment.
Continuous Flow Approaches
Microreactor systems reduce reaction times for critical steps:
- Sulfamoylation completes in 8 minutes vs. 2 hours batchwise
- Fluorination yield improves to 83% with precise temperature control
Scalability and Industrial Considerations
Kilogram-scale production necessitates modifications:
- Solvent Replacement : Dichloromethane substituted with 2-MeTHF for environmental compliance
- Catalyst Recycling : Pd recovery via aqueous biphasic systems achieves 92% metal reclaim
- Waste Stream Management : Distillation recovers 89% of excess chlorosulfonic acid
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs include sulfonylurea herbicides such as metsulfuron methyl, ethametsulfuron methyl, and triflusulfuron methyl (listed in ). Below is a comparative analysis based on structural features, biological activity, and physicochemical properties:
Table 1: Structural and Functional Comparison of Sulfonylurea Derivatives
Key Findings:
This may enhance binding to ALS’s hydrophobic pockets or reduce off-target interactions . Fluorine at the 4-position on benzothiophene likely increases lipophilicity, improving membrane permeability and bioavailability relative to non-fluorinated analogs .
Classical triazine-based sulfonylureas (e.g., metsulfuron) rely on triazine ring interactions with ALS; the benzothiophene core may alter binding kinetics or resistance profiles.
Metabolic and Environmental Stability :
- The fluorine atom and methoxy group may slow oxidative degradation, extending soil residual activity compared to ethametsulfuron (ethoxy group) or triflusulfuron (labile trifluoroethoxy group) .
- The methyl ester moiety, common to all compounds, facilitates hydrolysis to bioactive acids in plants but may vary in hydrolysis rates due to steric effects from the benzothiophene .
Research Implications and Limitations
Further studies using X-ray crystallography (e.g., via SHELX software ) could elucidate binding modes, while comparative field trials would validate environmental and efficacy claims.
Biological Activity
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, with the CAS number 899725-22-5, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16ClNO5S2, with a molecular weight of approximately 425.9 g/mol. The structure features a benzothiophene core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClNO5S2 |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 899725-22-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant effects on cell proliferation and apoptosis. Studies suggest that it may inhibit cancer cell growth through several mechanisms:
- DNA Damage Induction : The compound has been shown to cause both single and double-strand breaks in DNA, which are critical for inducing cell death in cancer cells. This mechanism is similar to other known anticancer agents like Doxorubicin .
- Apoptosis Activation : Flow cytometry studies indicate that this compound can induce apoptosis in cancer cell lines such as M-HeLa and MCF-7, particularly at higher concentrations .
- Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties, although further research is needed to fully elucidate these effects and their mechanisms.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound against various cancer cell lines:
- Antitumor Activity : In vitro assays demonstrated significant cytotoxicity against multiple cancer types, including breast (MCF-7), cervical (HeLa), and lung (A549) cancers. The IC50 values for these lines ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics .
- Comparison with Reference Drugs : In head-to-head comparisons, the compound's efficacy was found to be comparable or superior to established drugs like Doxorubicin and Sorafenib in certain assays, highlighting its potential as a new therapeutic agent .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. Optimization Factors :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from sulfonamide byproducts .
- Yield Improvement : Excess sulfonamide reagent (1.2–1.5 eq.) and prolonged reaction times (12–24 hrs) improve sulfamoylation efficiency .
Basic: What spectroscopic techniques are most effective for structural characterization, and what key data should be prioritized?
Answer:
Primary Techniques :
- NMR :
- ¹H NMR : Look for the methoxy singlet (~δ 3.8–4.0 ppm) and fluorine coupling patterns (e.g., 4-fluoro substituent causes splitting in adjacent protons) .
- ¹³C NMR : Confirm the ester carbonyl (~δ 165–170 ppm) and sulfamoyl sulfur environment .
- Mass Spectrometry (HRMS) : Exact mass matching for molecular formula validation (e.g., [M+H]⁺ expected for C₁₉H₁₆ClFNO₅S₂) .
Q. Key SAR Findings :
- 4-Fluoro substitution : Enhances membrane permeability due to increased lipophilicity (LogP ~2.8) .
- Methoxy group removal : Reduces metabolic stability in hepatic microsome assays .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Answer:
Root Causes of Contradictions :
Q. Resolution Strategies :
Standardized Protocols : Use identical cell lines, serum concentrations, and endpoint measurements (e.g., ATP-based viability assays) .
Orthogonal Validation : Confirm activity via dual methods (e.g., enzymatic assays + molecular docking) .
Batch Analysis : Compare HPLC purity (>98%) across studies to exclude impurity-driven artifacts .
Advanced: What computational approaches are suitable for modeling receptor interactions, and how do methodological choices affect predictions?
Answer:
Methodological Framework :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target receptors (e.g., COX-2 or EGFR). Key parameters:
- Grid Box Size : Ensure coverage of active site residues (e.g., 25 ų for kinases) .
- Scoring Functions : Compare Glide SP vs. MM-GBSA for binding affinity accuracy .
MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
Q. Impact of Methodological Divergence :
- Receptor Flexibility : Rigid vs. flexible docking can yield conflicting binding poses (e.g., RMSD >2 Å for sulfamoyl group orientation) .
- Solvent Models : Implicit solvent (GBSA) may underestimate hydrophobic interactions vs. explicit TIP3P water .
Basic: How can crystallographic analysis resolve ambiguities in the compound’s 3D structure?
Answer:
Procedure :
Crystal Growth : Use slow evaporation (CH₃CN/water, 4°C) to obtain single crystals suitable for X-ray diffraction .
Data Collection : Resolve at <1.0 Å resolution to confirm bond lengths/angles (e.g., C-S bond in benzothiophene: ~1.74 Å) .
Q. Key Outcomes :
- Torsional Angles : Confirm planarity of the sulfamoyl-phenyl group (dihedral angle <10°) .
- Intermolecular Interactions : Hydrogen bonds between sulfamoyl NH and ester carbonyl stabilize the crystal lattice .
Advanced: What strategies improve metabolic stability and in vivo efficacy in preclinical models?
Answer:
Optimization Pathways :
Prodrug Design : Replace methyl ester with ethyl or tert-butyl esters to reduce hepatic esterase cleavage .
Cytochrome P450 Inhibition : Introduce electron-withdrawing groups (e.g., nitro) to block oxidative metabolism at the benzothiophene ring .
Q. In Vivo Validation :
- Pharmacokinetics (PK) : Measure half-life (t₁/₂) and bioavailability in rodent models. For example, methyl ester derivatives show t₁/₂ ~2.5 hrs vs. ethyl analogs (~4.1 hrs) .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
